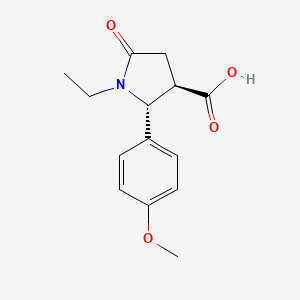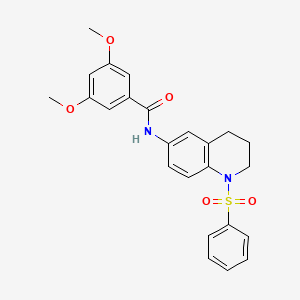
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid, also known as EPCA, is a chiral compound that is widely used in the field of organic chemistry. It has been used extensively in the synthesis of many compounds due to its unique properties and versatility. EPCA has been found to have a wide range of applications, from drug synthesis to materials science.
Applications De Recherche Scientifique
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of chiral compounds, which are important in the study of drug design and development. It has also been used in the synthesis of chiral catalysts, which are important in the study of asymmetric catalysis. Furthermore, it has been used in the synthesis of materials, such as polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid is based on its ability to act as a chiral catalyst. It is able to catalyze the reaction of two different molecules and produce a single chiral product. This is achieved by the formation of a chiral intermediate, which is then converted into the desired product. This process is known as asymmetric catalysis and is used in the synthesis of many compounds.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been found to be non-toxic in animal studies and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid in laboratory experiments is its ability to act as a chiral catalyst. This means that it can be used to synthesize a wide range of compounds in an efficient and cost-effective manner. Furthermore, it is relatively non-toxic, making it safe for use in laboratory experiments. However, it should be noted that this compound is not suitable for use in all laboratory experiments, as it may not be suitable for certain reactions.
Orientations Futures
There are many possible future directions for the use of (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. For example, it could be used in the synthesis of new drugs or materials. It could also be used in the development of new catalysts for asymmetric catalysis. Additionally, it could be used in the development of new methods for drug delivery. Finally, it could be used in the development of new biochemical and physiological studies.
Méthodes De Synthèse
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid can be synthesized by two different methods, the first being a palladium-catalyzed reaction and the second being a reductive amination reaction. The palladium-catalyzed reaction involves the reaction of (2S,3S)-1-methyl-2-phenoxy-5-oxo-pyrrolidine-3-carboxylic acid with 4-methoxybenzaldehyde in the presence of a palladium catalyst. This method is a simple and efficient synthesis route and can be used to synthesize this compound in high yields. The reductive amination reaction involves the reaction of (2S,3S)-1-methyl-2-phenoxy-5-oxo-pyrrolidine-3-carboxylic acid with 4-methoxybenzylamine in the presence of a reducing agent. This method is also a simple and efficient synthesis route and can be used to synthesize this compound in high yields.
Propriétés
IUPAC Name |
(2R,3R)-1-ethyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-15-12(16)8-11(14(17)18)13(15)9-4-6-10(19-2)7-5-9/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZJFGNEJPPKS-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2786779.png)

![2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2786782.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2786787.png)
![ethyl 4-({4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B2786789.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)

![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)
![3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2786796.png)
